(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide
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Overview
Description
The compound (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including dichlorophenyl, methoxy, pentafluorophenyl, and tetramethylpiperidinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the dichlorophenylmethoxy intermediate: This step involves the reaction of 2,6-dichlorophenol with methoxybenzene under basic conditions to form the dichlorophenylmethoxy intermediate.
Coupling with pentafluorophenylprop-2-enoyl chloride: The intermediate is then reacted with pentafluorophenylprop-2-enoyl chloride in the presence of a base to form the enoyl intermediate.
Amidation with tetramethylpiperidine: The final step involves the amidation of the enoyl intermediate with tetramethylpiperidine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and pentafluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar compounds include those with analogous functional groups or structural motifs, such as:
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide: .
Allylamine: An organic compound with similar amine functionality.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound with similar structural features.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C34H34Cl2F5N3O3 |
---|---|
Molecular Weight |
698.5 g/mol |
IUPAC Name |
(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide |
InChI |
InChI=1S/C34H34Cl2F5N3O3/c1-33(2)15-19(16-34(3,4)44-33)42-32(46)25(43-26(45)13-12-21-27(37)29(39)31(41)30(40)28(21)38)14-18-8-10-20(11-9-18)47-17-22-23(35)6-5-7-24(22)36/h5-13,19,25,44H,14-17H2,1-4H3,(H,42,46)(H,43,45)/b13-12+/t25-/m0/s1 |
InChI Key |
ZUGQHIACLKVMSX-SDQWYYNMSA-N |
Isomeric SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)/C=C/C4=C(C(=C(C(=C4F)F)F)F)F)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)NC(=O)C=CC4=C(C(=C(C(=C4F)F)F)F)F)C |
Origin of Product |
United States |
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